molecular formula C14H19IN2O4S B12933753 (6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B12933753
M. Wt: 438.28 g/mol
InChI Key: DTUGWKFSKBQMQU-BXKDBHETSA-N
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Description

(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes an azabicyclo[4.2.0]oct-2-ene core, an iodomethyl group, and an acetamido substituent. Its structural complexity and functional groups make it a subject of interest for synthetic chemists and researchers in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[4.2.0]oct-2-ene core.

    Introduction of the iodomethyl group: This is achieved through halogenation reactions, where a methyl group is substituted with an iodine atom.

    Acetamido group addition: The acetamido group is introduced via acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding alcohols or amines.

    Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are used.

Major Products

The major products formed from these reactions include azides, nitriles, thiols, sulfoxides, sulfones, alcohols, amines, and carboxylic acids.

Scientific Research Applications

(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The acetamido group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Penicillin derivatives: These compounds share a similar bicyclic core and are used as antibiotics.

    Cephalosporins: Another class of antibiotics with a similar core structure but different substituents.

    Carbapenems: These compounds also have a bicyclic core and are known for their broad-spectrum antibiotic activity.

Uniqueness

(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unique due to its iodomethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for developing new therapeutic agents and studying enzyme mechanisms.

Properties

Molecular Formula

C14H19IN2O4S

Molecular Weight

438.28 g/mol

IUPAC Name

tert-butyl (6R,7R)-7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C14H19IN2O4S/c1-7(18)16-9-11(19)17-10(13(20)21-14(2,3)4)8(5-15)6-22-12(9)17/h9,12H,5-6H2,1-4H3,(H,16,18)/t9-,12-/m1/s1

InChI Key

DTUGWKFSKBQMQU-BXKDBHETSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)CI)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)NC1C2N(C1=O)C(=C(CS2)CI)C(=O)OC(C)(C)C

Origin of Product

United States

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